molecular formula C16H23N5O6 B1447134 H-Pro-his-glu-OH CAS No. 47555-31-7

H-Pro-his-glu-OH

Cat. No. B1447134
CAS RN: 47555-31-7
M. Wt: 381.38 g/mol
InChI Key: AJCRQOHDLCBHFA-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Pro-his-glu-OH” is a protein secreted by pathogenic mycobacteria through the Type VII secretion system . It targets LipY lipases to the cell surface via the ESX-5 Pathway . It has a molecular weight of 381.39 and a molecular formula of C₁₆H₂₃N₅O₆ .


Synthesis Analysis

Peptide synthesis involves overcoming two obstacles: statistical nature and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . To accomplish the desired amide bond formation, all extraneous amine functions must be deactivated so they do not compete for the acylation reagent . Then, the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .


Molecular Structure Analysis

The molecular structure of “H-Pro-his-glu-OH” is represented by the molecular formula C₁₆H₂₃N₅O₆ . Its molecular weight is 381.39 .


Chemical Reactions Analysis

Peptide hydrolysis has been involved in a wide range of biological, biotechnological, and industrial applications . The mechanisms of three distinct peptide bond cleaving enzymes, beta secretase (BACE1), insulin degrading enzyme (IDE), and bovine lens leucine aminopeptidase (BILAP), have been discussed .


Physical And Chemical Properties Analysis

“H-Pro-his-glu-OH” is a protein with a molecular weight of 381.39 and a molecular formula of C₁₆H₂₃N₅O₆ . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antioxidant Activity in Food Science

H-Pro-His-Glu-OH: has been identified as a potent antioxidant peptide. In food science, it contributes to the preservation of food products by preventing oxidation, which can lead to spoilage and loss of nutritional value . Its ability to scavenge free radicals and chelate metal ions makes it valuable in extending the shelf life of perishable items and maintaining their quality during storage .

Enhancement of Biological Activities

This tripeptide enhances the biological activities of food protein-derived peptides. Non-thermal technologies like ultrasound and high-pressure processing are used to increase the yield and bioactivity of peptides like H-Pro-His-Glu-OH , which can improve the nutritional and health-promoting properties of food products .

Pharmaceutical Applications: Nanoformulation

In pharmaceuticals, H-Pro-His-Glu-OH is utilized in the nanoformulation of peptides to improve drug delivery. Its properties are harnessed to enhance metabolic stability and bioavailability, making it a promising candidate for therapeutic formulations, especially where rapid degradation and poor solubility of drugs are concerns .

Cosmeceutical Applications

The tripeptide is also used in cosmetics for its anti-aging properties. It can stimulate collagen synthesis and promote skin elasticity, reducing the appearance of fine lines and wrinkles. Its incorporation into topical treatments supports skin health and rejuvenation .

Antihypertensive Effects

H-Pro-His-Glu-OH: exhibits antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a role in blood pressure regulation. This makes it a potential ingredient in functional foods or supplements aimed at cardiovascular health .

Anti-Inflammatory Properties

Research has shown that peptides like H-Pro-His-Glu-OH possess anti-inflammatory properties. They can modulate immune responses and may be beneficial in treating inflammatory conditions when included in dietary regimes or as pharmaceutical agents .

Anticancer Potential

Studies suggest that certain peptides, including H-Pro-His-Glu-OH , may exhibit anticancer activities. Their role in inhibiting the proliferation of cancer cells is being explored, offering a potential avenue for novel cancer therapies .

Food Processing Additives

Due to its antioxidant and metal ion chelating activities, H-Pro-His-Glu-OH is considered for use as a food processing additive. It can improve the stability and safety of food products by inhibiting lipid peroxidation, a common cause of rancidity .

properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O6/c22-13(23)4-3-11(16(26)27)20-15(25)12(6-9-7-17-8-19-9)21-14(24)10-2-1-5-18-10/h7-8,10-12,18H,1-6H2,(H,17,19)(H,20,25)(H,21,24)(H,22,23)(H,26,27)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCRQOHDLCBHFA-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Pro-his-glu-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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